molecular formula C9H11NO3 B15225857 1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B15225857
M. Wt: 181.19 g/mol
InChI Key: PKGLFVDRIDXODX-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyridine family It is characterized by its unique structure, which includes an ethyl group at the first position, a methyl group at the second position, and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the condensation of ethyl acetoacetate with an appropriate aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, a common method involves the use of acetic acid as a catalyst under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different alcohol derivatives.

    Substitution: The compound can undergo substitution reactions at the ethyl or methyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Scientific Research Applications

1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may block the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-ethyl-2-methyl-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-3-10-6(2)7(9(12)13)4-5-8(10)11/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

PKGLFVDRIDXODX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=CC1=O)C(=O)O)C

Origin of Product

United States

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